(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone
Description
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Properties
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,5-dimethylfuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2S/c1-10-7-13(11(2)25-10)17(24)22-3-5-23(6-4-22)18-21-16-14(20)8-12(19)9-15(16)26-18/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTJWKVLOPUMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a heterocyclic organic molecule that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 377.4 g/mol. Its structure incorporates a difluorobenzo[d]thiazole moiety linked to a piperazine ring and a dimethylfuran group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇F₂N₃O₂S |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 1171574-06-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole core through reactions involving appropriate reagents and subsequent coupling with piperazine. The final step usually incorporates the dimethylfuran moiety through carbonyl chemistry.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. In a study evaluating thiazole derivatives, several compounds demonstrated high inhibition rates against tumor cell lines, suggesting that this compound may also possess similar anticancer properties .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. For instance, compounds with structural similarities have been shown to act as competitive inhibitors of tyrosinase (TYR), an enzyme involved in melanin production. Docking studies suggest that these compounds bind effectively within the active site of TYR, inhibiting its activity without inducing cytotoxic effects on normal cells .
Case Studies and Research Findings
- Tyrosinase Inhibition : A related study demonstrated that certain piperazine derivatives exhibited competitive inhibition against Agaricus bisporus tyrosinase with IC50 values significantly lower than traditional inhibitors . This suggests that the compound may also inhibit TYR effectively.
- Antitumor Activity : In vitro studies on thiazole derivatives revealed promising results against breast and lung cancer cell lines. The most potent compounds showed high inhibition rates towards specific kinases involved in tumor progression .
- Pharmacological Profiles : The pharmacological profiles of similar compounds indicate potential applications in treating inflammatory diseases and infections due to their ability to modulate biological pathways .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including those similar to (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone. These compounds have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis. The binding affinity of these compounds to protein targets such as DprE1 indicates their potential as anti-tubercular agents .
Anticancer Properties
Research has indicated that benzothiazole derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with multiple biological targets, which is crucial for developing new anticancer therapies. Studies suggest that modifications in the benzothiazole framework enhance the cytotoxicity against a range of cancer cell lines .
Neurological Effects
Compounds with a piperazine moiety have been studied for their neuropharmacological effects. The specific structure of (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl) suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems.
Case Studies
| Study | Compound Tested | Target | Activity |
|---|---|---|---|
| Shaikh et al. (2023) | Benzothiazole Derivatives | Mycobacterium tuberculosis | MIC: 100 μg/mL; Inhibition: 99% |
| Recent Review | Benzothiazole-based Compounds | Various Cancer Cell Lines | Significant cytotoxicity observed |
These studies underscore the compound's potential in drug development pipelines aimed at combating infectious diseases and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
